"Gon-4-ene-3,17-dione, 10-methyl-" mechanism of action
"Gon-4-ene-3,17-dione, 10-methyl-" mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 10-Methyl-gon-4-ene-3,17-dione (Trestione) and its Active Metabolite Trestolone (MENT)
Introduction
The landscape of androgen research is continually evolving, with a focus on developing synthetic steroids that offer a more favorable balance of anabolic and androgenic effects, alongside improved safety profiles compared to testosterone. Within this context, 10-Methyl-gon-4-ene-3,17-dione, more commonly known as trestione or MENT dione, has emerged as a significant prohormone.[1] Its primary biological relevance lies in its role as a precursor to the potent synthetic androgen, 7α-methyl-19-nortestosterone (MENT), also known as trestolone.[1] This guide provides a comprehensive technical overview of the mechanism of action, beginning with the conversion of trestione to trestolone, and then delving into the multifaceted molecular interactions and signaling pathways of trestolone that underpin its physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and steroid chemistry.
Pharmacokinetics and Metabolic Activation: The Conversion of Trestione to Trestolone
The biological activity of trestione is contingent upon its metabolic conversion to trestolone. This biotransformation is a critical first step in its mechanism of action.
Enzymatic Conversion:
The conversion of the 17-keto group of trestione to a 17β-hydroxyl group, yielding trestolone, is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). This enzymatic reaction is analogous to the conversion of androstenedione to testosterone.[2][3] The efficiency of this conversion can vary depending on the tissue and the expression levels of 17β-HSD isoforms.
Once formed, trestolone exhibits distinct pharmacokinetic properties. It has poor oral bioavailability and a short elimination half-life, making oral administration impractical.[1][4] Consequently, it is typically administered parenterally, often as a prodrug ester like trestolone acetate, to prolong its release and duration of action.[1][5] Trestolone acetate is rapidly hydrolyzed in the circulation to release active trestolone.[5]
Core Mechanism of Action: Trestolone (MENT)
Trestolone exerts its effects through a multi-faceted mechanism involving both genomic and non-genomic pathways, primarily through its interaction with the androgen and progesterone receptors.
Androgen Receptor (AR) Agonism and Genomic Signaling
The primary mechanism of trestolone's anabolic and androgenic effects is its function as a potent agonist of the androgen receptor (AR).[1][6]
-
High-Affinity Binding: Trestolone binds to the AR with a high affinity, reportedly 3-4 times greater than that of testosterone.[4] This strong binding is a key determinant of its high potency.
-
AR Activation and Nuclear Translocation: Upon binding to trestolone in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[7][8]
-
Gene Transcription Modulation: Within the nucleus, the trestolone-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis, erythropoiesis, and maintenance of male secondary sexual characteristics.[9][10]
Below is a diagram illustrating the canonical androgen receptor signaling pathway activated by Trestolone.
Caption: Canonical Androgen Receptor (AR) signaling pathway of Trestolone.
Progestogenic Activity
In addition to its androgenic properties, trestolone is also a potent progestin, acting as an agonist of the progesterone receptor (PR).[1] This dual activity is a distinguishing feature among synthetic androgens. The progestogenic activity of trestolone is thought to contribute significantly to its antigonadotropic effects.[1]
Potent Antigonadotropic Effects
Trestolone is a powerful suppressor of the hypothalamic-pituitary-gonadal (HPG) axis.[1][11]
-
Inhibition of Gonadotropin Release: Even at low concentrations, trestolone potently inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][11] This is achieved through negative feedback at both the hypothalamus (suppressing GnRH release) and the pituitary. Its progestogenic activity likely enhances this suppressive effect.
-
Suppression of Endogenous Steroidogenesis: The suppression of LH leads to a drastic reduction in testosterone production by the Leydig cells in the testes.[11]
-
Inhibition of Spermatogenesis: The combined suppression of FSH and intratesticular testosterone interrupts spermatogenesis, leading to oligozoospermia or azoospermia.[11] This makes trestolone a candidate for male hormonal contraception.[1][11]
The diagram below illustrates the negative feedback of Trestolone on the HPG axis.
Caption: Negative feedback of Trestolone on the HPG axis.
Metabolic Fate and Downstream Effects
Trestolone's unique chemical structure dictates its metabolic fate and contributes to its distinct activity profile.
-
Resistance to 5α-Reductase: The 7α-methyl group on trestolone sterically hinders the action of the 5α-reductase enzyme.[5][12][13] This is a significant advantage over testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate, skin, and scalp.[5] Trestolone's resistance to this amplification pathway may reduce the risk of androgenic side effects such as benign prostatic hyperplasia (BPH), acne, and androgenic alopecia.[5][13]
-
Aromatization to 7α-methylestradiol: Trestolone is a substrate for the aromatase enzyme, leading to the formation of 7α-methylestradiol.[1] While it aromatizes, the extent is considered minimal.[6][14] The resulting estrogen has weak estrogenic activity and may not be sufficient for estrogen replacement in hypogonadal states, as evidenced by observations of decreased bone mineral density in some studies.[1][12]
Physiological and Cellular Consequences
The molecular mechanisms of trestolone translate into distinct physiological effects.
| Effect Category | Specific Effect | Underlying Mechanism |
| Anabolic | Increased muscle mass and strength | AR-mediated increase in muscle protein synthesis.[6][15] |
| Enhanced nitrogen retention | Promotion of a positive nitrogen balance.[14] | |
| Androgenic | Maintenance of male secondary sex characteristics | AR agonism in relevant tissues.[11] |
| Support of libido and sexual function | Central and peripheral AR activation.[13] | |
| Metabolic | Reduction in fat mass | Increased metabolic rate and lipolytic action.[12][15] |
| Contraceptive | Reversible male infertility | Potent antigonadotropic effects leading to suppression of spermatogenesis.[1][11] |
Trestolone is noted for having a high anabolic-to-androgenic ratio, suggesting it promotes significant muscle growth with relatively fewer androgenic side effects compared to other steroids.[6][15]
Experimental Methodologies for Elucidating the Mechanism of Action
The characterization of trestolone's mechanism of action relies on a suite of established in vitro and in vivo assays. The choice of these experiments is driven by the need to quantify receptor interactions, transcriptional activity, and physiological outcomes in a controlled and reproducible manner.
Key Experimental Protocols
-
Competitive Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kd) of trestolone for the androgen and progesterone receptors.
-
Causality: This assay is fundamental to establishing a direct interaction between the ligand (trestolone) and its target receptors. A high affinity is a prerequisite for potent biological activity.
-
Methodology:
-
Prepare cell lysates or purified receptor proteins (AR and PR).
-
Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., ³H-R1881 for AR, ³H-progesterone for PR).
-
Add increasing concentrations of unlabeled trestolone (the competitor).
-
After incubation, separate bound from free radioligand using a filter-based method.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 (concentration of trestolone that displaces 50% of the radioligand) and convert it to a Ki (inhibition constant) to determine binding affinity.
-
-
-
Cell-Based Reporter Gene Assays:
-
Objective: To quantify the functional consequence of trestolone binding to the AR, specifically its ability to activate gene transcription.
-
Causality: This assay links receptor binding to a downstream genomic event, providing a measure of the compound's agonistic or antagonistic activity.
-
Methodology:
-
Transfect a suitable cell line (e.g., HEK293, PC-3) with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.
-
Culture the transfected cells and treat with varying concentrations of trestolone, testosterone (positive control), and a vehicle control.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Plot the reporter activity against the ligand concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response).
-
-
Below is a workflow diagram for a typical reporter gene assay.
Caption: Workflow for an Androgen Receptor (AR) reporter gene assay.
-
In Vivo Animal Models (e.g., Orchidectomized Rat Model):
-
Objective: To assess the anabolic and androgenic effects of trestolone in a living organism.
-
Causality: This model, often referred to as the Hershberger assay, allows for the differentiation of anabolic effects (on muscle, such as the levator ani) from androgenic effects (on tissues like the ventral prostate and seminal vesicles). This is crucial for determining the anabolic-to-androgenic ratio.
-
Methodology:
-
Surgically castrate (orchidectomize) male rats to eliminate endogenous androgen production.
-
After a recovery period, administer trestolone at various doses for a set duration (e.g., 7-10 days).
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues: the levator ani muscle (anabolic indicator) and the ventral prostate/seminal vesicles (androgenic indicators).
-
Compare the tissue weights of treated groups to a castrated control group to determine the dose-dependent effects.
-
-
Conclusion
The mechanism of action of 10-Methyl-gon-4-ene-3,17-dione (trestione) is indirect, serving as a prohormone for the highly potent synthetic steroid, trestolone (MENT). Trestolone's biological activities are mediated through a complex interplay of genomic and endocrine pathways. Its primary actions stem from potent agonism at both the androgen and progesterone receptors. This dual agonism drives its strong anabolic properties in muscle tissue and its profound antigonadotropic effects, which suppress endogenous testosterone production and spermatogenesis. A key feature of trestolone is its resistance to 5α-reduction, which may confer a more favorable safety profile concerning androgenic effects in tissues like the prostate. A thorough understanding of these multifaceted mechanisms, validated through a range of in vitro and in vivo experimental models, is essential for the continued research and potential therapeutic development of this compound and its derivatives.
References
-
Wikipedia. Trestolone. [Link]
-
Vanderschueren, D., et al. (2014). 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model. Journal of Bone and Mineral Research, 29(4), 875-883. [Link]
-
Kumar, N., et al. (1997). Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys. Journal of Andrology, 18(4), 352-358. [Link]
-
MuscleChemistry. (2024). TRESTOLONE ACETATE CYCLE. [Link]
-
Anderson, R. A., et al. (2003). 7Alpha-methyl-19-nortestosterone maintains sexual behavior and mood in hypogonadal men. The Journal of Clinical Endocrinology and Metabolism, 88(6), 2811-2818. [Link]
-
Swolverine. (2025). Trestolone (MENT) vs Anavar: The Science Behind The Gains. [Link]
-
Wikidoc. (2011). Trestolone. [Link]
- Google Patents. (2017). Method for preparing 19-nor-4-androstene-3,17-dione.
-
Gadsden, J., et al. (2023). Potential interaction between exogenous anabolic steroids and sugammadex: failed reversal of rocuronium in a patient taking testosterone and trestolone acetate. Anaesthesia Reports, 12(1), e12270. [Link]
-
ResearchGate. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. [Link]
-
Swolverine. (2025). Trestolone (MENT) vs Proviron: The Ultimate Showdown for Muscle Growth. [Link]
-
Kumar, N., et al. (2000). Synthesis and biological activity of a new progestogen, 16-methylene-17alpha-hydroxy-18-methyl-19-norpregn-4-ene-3, 20-dione acetate. Steroids, 65(5), 275-279. [Link]
-
Johanna, L., et al. (2022). The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. International Journal of Molecular Sciences, 23(19), 11475. [Link]
-
Schmidt, S., et al. (2022). The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity. International Journal of Molecular Sciences, 23(3), 1345. [Link]
-
Suvisaari, J., et al. (1996). Pharmacokinetics and pharmacodynamics of 7alpha-methyl-19-nortestosterone after intramuscular administration in healthy men. Human Reproduction, 11(5), 967-973. [Link]
-
Jasuja, R., et al. (2005). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of Clinical Endocrinology and Metabolism, 90(2), 855-863. [Link]
-
Papadopoulou, N., et al. (2010). Membrane androgen receptor activation triggers down-regulation of PI-3K/Akt/NF-kappaB activity and induces apoptotic responses via Bad, FasL and caspase-3 in DU145 prostate cancer cells. Molecular Cancer, 9, 114. [Link]
-
Ganesan, K., et al. (2026). Anabolic–Androgenic Steroids Revisited: Structural Biology, Receptor Signaling, and Mechanisms of Anabolic–Androgenic Dissociation. International Journal of Molecular Sciences, 27(6), 2894. [Link]
-
MDPI. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. [Link]
-
PubChem. 11beta-Hydroxyandrost-4-ene-3,17-dione. [Link]
-
Grokipedia. Trestolone. [Link]
-
Frontiers in Endocrinology. (2022). Anabolic–androgenic steroids: How do they work and what are the risks?. [Link]
-
PubMed. (2018). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). [Link]
-
MDPI. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. [Link]
-
MDPI. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. [Link]
-
PharmaCompass. Trestolone acetate. [Link]
-
Sinnesael, M., et al. (2012). Signaling pathways implicated in androgen regulation of endocortical bone. Steroids, 77(10), 961-968. [Link]
-
Abeomics. Androgen Signaling. [Link]
-
The Korean Journal of Sports Medicine. (2022). The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. [Link]
-
Wikipedia. Androgen receptor. [Link]
Sources
- 1. Trestolone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Trestolone â Grokipedia [grokipedia.com]
- 5. Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor - Wikipedia [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 11. Trestolone - wikidoc [wikidoc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. 7Alpha-methyl-19-nortestosterone maintains sexual behavior and mood in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swolverine.com [swolverine.com]
- 15. musclechemistry.com [musclechemistry.com]
